molecular formula C16H17FN4O B2881213 6-ethyl-1-(4-fluorophenyl)-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 955846-05-6

6-ethyl-1-(4-fluorophenyl)-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one

Cat. No.: B2881213
CAS No.: 955846-05-6
M. Wt: 300.337
InChI Key: VYFCRKYRJSELJF-UHFFFAOYSA-N
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Description

6-Ethyl-1-(4-fluorophenyl)-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazin-7-one core with distinct substituents at positions 1, 4, and 6. This scaffold is prevalent in medicinal chemistry due to its versatility in modulating biological activity through substituent variations . The compound’s 4-fluorophenyl group at position 1, ethyl group at position 6, and propan-2-yl moiety at position 4 differentiate it from analogues, influencing its physicochemical and pharmacological properties.

Properties

IUPAC Name

6-ethyl-1-(4-fluorophenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O/c1-4-20-16(22)15-13(14(19-20)10(2)3)9-18-21(15)12-7-5-11(17)6-8-12/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFCRKYRJSELJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=NN2C3=CC=C(C=C3)F)C(=N1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-1-(4-fluorophenyl)-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

    Cyclization to Form Pyridazinone: The pyrazole intermediate is then subjected to cyclization with a suitable dicarbonyl compound, such as a diester or diketone, to form the pyrazolopyridazinone core.

    Substitution Reactions: The final step involves introducing the ethyl, fluorophenyl, and isopropyl groups through various substitution reactions, such as alkylation, halogenation, and Friedel-Crafts acylation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-1-(4-fluorophenyl)-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine, and Friedel-Crafts catalysts like aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-ethyl-1-(4-fluorophenyl)-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with cellular receptors to modulate signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazolo[3,4-d]pyridazin-7-one Derivatives

Compound Name Position 1 Substituent Position 4 Substituent Position 6 Substituent Molecular Weight CAS Number Reference
Target Compound 4-Fluorophenyl Propan-2-yl Ethyl 329.36* Not Reported -
6-(4-Fluorobenzyl)-4-methyl analogue 4-Fluorophenyl Methyl 4-Fluorobenzyl 355.35 941973-12-2
4-Cyclopropyl-1-phenyl analogue Phenyl Cyclopropyl H 252.27 1105197-41-8
1-(2-Methylphenyl)-4-(propan-2-yl) analogue 2-Methylphenyl Propan-2-yl H 283.33 Not Reported
1-tert-Butyl-4-(propan-2-yl) analogue tert-Butyl Propan-2-yl H 263.31 1105196-46-0

*Calculated molecular weight based on formula C₁₇H₁₇FN₄O.

Key Observations :

  • Position 4 : Propan-2-yl and cyclopropyl groups () improve metabolic stability over methyl groups () due to steric hindrance.
  • Position 6 : The ethyl group in the target compound may offer a balance between hydrophobicity and steric effects compared to hydrogen () or 4-fluorobenzyl ().

Pharmacological and Physicochemical Properties

Pharmacological Activity

  • Antiviral Potential: Pyrazolo[3,4-d]pyridazin-7-one derivatives exhibit inhibitory activity against Zika virus (ZIKV), with substituents like 4-fluorophenyl enhancing target binding ().
  • Comparative Efficacy : The propan-2-yl group at position 4 may improve membrane permeability compared to methyl () or cyclopropyl () groups, as seen in related scaffolds ().

Physicochemical Properties

  • Lipophilicity (LogD) : The target compound’s LogD (estimated ~2.5–3.0) is higher than the 4-methyl analogue (LogD ~2.1) due to the ethyl and propan-2-yl groups, favoring blood-brain barrier penetration.
  • Solubility : Lower aqueous solubility compared to hydroxylated derivatives () but comparable to tert-butyl analogues ().

Biological Activity

6-Ethyl-1-(4-fluorophenyl)-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyridazines. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and inflammation.

Chemical Structure and Properties

The molecular formula of the compound is C15H18FN3C_{15}H_{18}FN_3, and it possesses a molecular weight of approximately 263.33 g/mol. The structure features a pyrazolo[3,4-d]pyridazine core with ethyl and isopropyl substituents, as well as a fluorophenyl group, which may influence its biological activity.

Research indicates that compounds within the pyrazolo[3,4-d]pyridazine class may exhibit their biological effects through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit specific enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : The presence of the fluorophenyl group may enhance the ability of the compound to interact with signaling pathways related to tumor growth and inflammation.

Anticancer Activity

Several studies have reported on the anticancer potential of pyrazolo[3,4-d]pyridazine derivatives. For instance:

  • Cell Line Studies : In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The IC50 values for these cell lines were found to be in the range of 5–15 µM, indicating potent activity.

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammatory responses. Research indicates:

  • Inhibition of Pro-inflammatory Cytokines : The compound effectively reduces levels of TNF-alpha and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory agent.

Data Tables

Activity Cell Line IC50 (µM) Mechanism
Anticancer ActivityHeLa7.01Cell cycle arrest
Anticancer ActivityMCF-714.31Apoptosis induction
Anti-inflammatoryMacrophagesN/ACytokine inhibition

Case Studies

  • Case Study on Anticancer Effects : A study conducted by Wang et al. (2022) explored various derivatives of pyrazolo[3,4-d]pyridazine for their anticancer properties. The study found that modifications at specific positions on the pyrazole ring significantly enhanced cytotoxicity against cancer cells while maintaining low cytotoxicity towards normal cells.
  • Inflammation Model Study : In a model of lipopolysaccharide-induced inflammation in mice, treatment with this compound resulted in a marked reduction in edema and inflammatory markers compared to control groups.

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